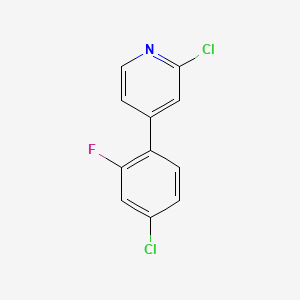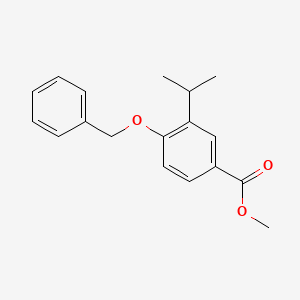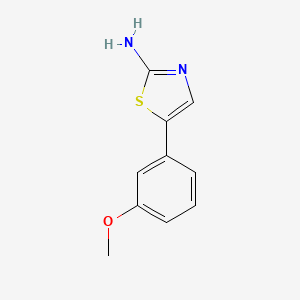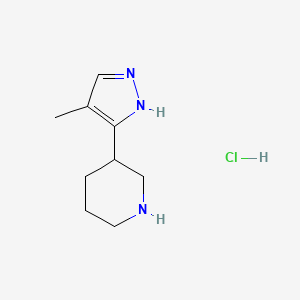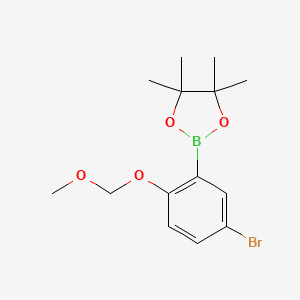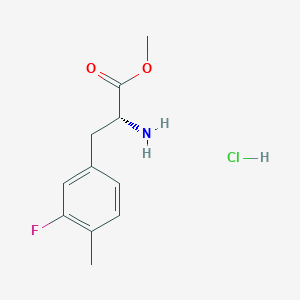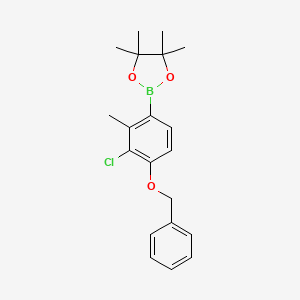
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chloro-2-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Oxidation: The compound can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling for synthesizing complex organic molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: For the development of new drugs and therapeutic agents.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mecanismo De Acción
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boron atom to the palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
4-(Benzyloxy)-3-chlorophenylboronic Acid: A structurally similar compound with similar reactivity.
2-Methylphenylboronic Acid: Shares the methyl group and boronic acid functionality.
Uniqueness
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy, chloro, and methyl substituents, which provide specific reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C20H24BClO3 |
|---|---|
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)11-12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
Clave InChI |
DIERQUVXTRVIPB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


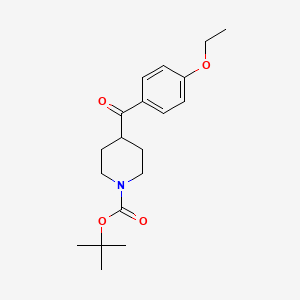
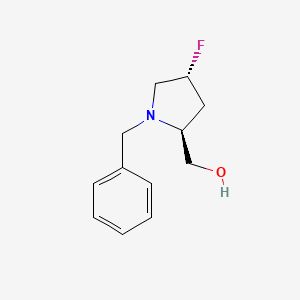
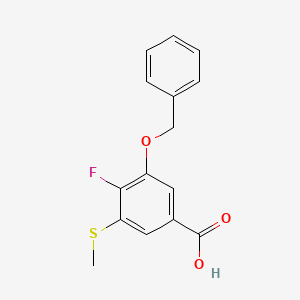

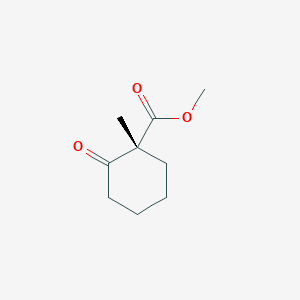

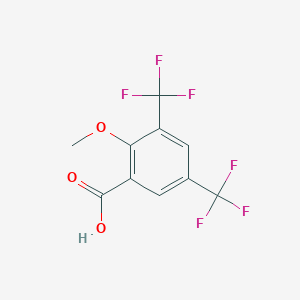
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
